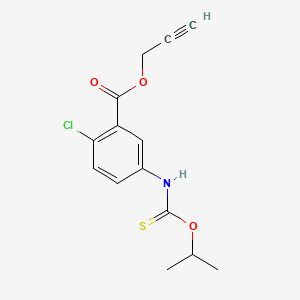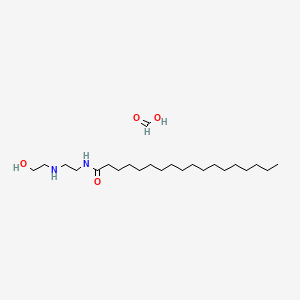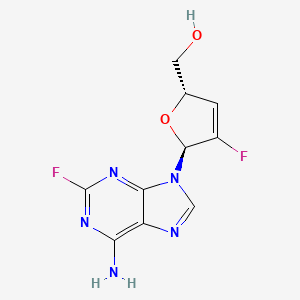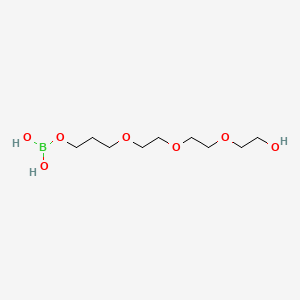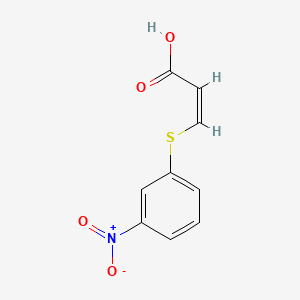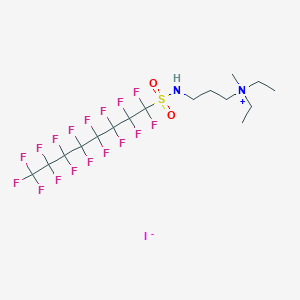
Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide is a chemical compound with the molecular formula C16H20F17IN2O2S and a molecular weight of 754.29 g/mol . This compound is known for its unique structure, which includes a heptadecafluorooctyl group, making it highly fluorinated. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide involves multiple steps. The general synthetic route includes the reaction of diethylamine with 3-bromopropylmethylammonium iodide, followed by the introduction of the heptadecafluorooctylsulphonyl group. The reaction conditions typically involve the use of solvents such as acetonitrile or dichloromethane and may require catalysts to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction: The fluorinated sulphonyl group can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide involves its interaction with molecular targets through its fluorinated sulphonyl group. This group can form strong interactions with various biological molecules, affecting their function and activity. The compound can also interact with cell membranes, altering their permeability and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide can be compared with other similar compounds, such as:
Perfluorooctanesulfonic acid (PFOS): Both compounds contain highly fluorinated groups, but PFOS lacks the ammonium and propyl groups present in this compound.
Perfluorooctanoic acid (PFOA): Similar to PFOS, PFOA is highly fluorinated but does not have the same functional groups as this compound.
The uniqueness of this compound lies in its combination of fluorinated and ammonium groups, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
93803-06-6 |
|---|---|
Molekularformel |
C16H20F17IN2O2S |
Molekulargewicht |
754.3 g/mol |
IUPAC-Name |
diethyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)propyl]-methylazanium;iodide |
InChI |
InChI=1S/C16H20F17N2O2S.HI/c1-4-35(3,5-2)8-6-7-34-38(36,37)16(32,33)14(27,28)12(23,24)10(19,20)9(17,18)11(21,22)13(25,26)15(29,30)31;/h34H,4-8H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZIZNQVVBCZRJKW-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


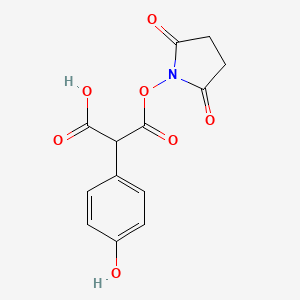
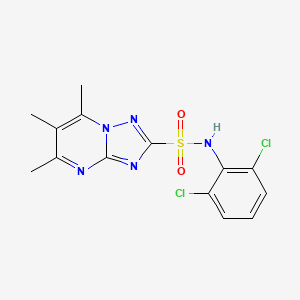
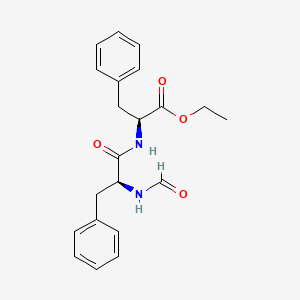

![2-Chloro-1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propane](/img/structure/B12684861.png)
